molecular formula C19H17F2N3O3S B6540512 4-fluoro-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide CAS No. 1021253-39-3

4-fluoro-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

Numéro de catalogue: B6540512
Numéro CAS: 1021253-39-3
Poids moléculaire: 405.4 g/mol
Clé InChI: MKQWLPUPDLFVCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridazinone core linked to a fluorinated benzenesulfonamide group via a propyl chain. The pyridazinone scaffold is a recognized pharmacophore in bioactive compounds, and derivatives have been investigated for their potential to inhibit enzymes like D-amino acid oxidase (DAAO), a target relevant for neurological conditions such as schizophrenia . Simultaneously, the fluorinated sulfonamide moiety is a privileged structure in pharmaceutical development, known for contributing to membrane permeability, metabolic stability, and enhanced binding affinity to biological targets . Molecules containing this group exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific inclusion of fluorine atoms at key positions is a common strategy in lead optimization. Fluorination can improve a compound's lipophilicity, bioavailability, and overall pharmacokinetic profile . This molecule is presented as a high-purity chemical tool for researchers exploring new therapeutic agents, enzyme mechanisms, and structure-activity relationships. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-fluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c20-15-4-2-14(3-5-15)18-10-11-19(25)24(23-18)13-1-12-22-28(26,27)17-8-6-16(21)7-9-17/h2-11,22H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQWLPUPDLFVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-fluoro-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides and features a pyridazine ring, which is known for its biological relevance. The presence of fluorine atoms in the structure enhances its lipophilicity and may influence its interaction with biological targets.

  • Molecular Formula: C17H19F2N3O2S
  • Molecular Weight: 367.42 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors, potentially modulating various signaling pathways. Research indicates that similar compounds can exhibit inhibitory effects on certain enzyme pathways, which can lead to therapeutic effects in conditions such as inflammation or cancer.

In Vitro Studies

In vitro studies have demonstrated that derivatives of sulfonamides can affect cellular processes significantly. For instance, studies on related sulfonamide compounds have shown their ability to inhibit specific phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides, which play crucial roles in cellular signaling.

CompoundPDE Inhibition IC50 (nM)Effect on Cell Viability (%)
Compound A14080
Compound B55075
4-fluoro-N-{...}TBDTBD

Cardiovascular Effects

A study evaluated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain sulfonamides could decrease perfusion pressure over time, suggesting a potential cardiovascular protective effect.

Experimental Design:

  • Control Group: Krebs-Henseleit solution only.
  • Treatment Groups: Various sulfonamide derivatives administered at 0.001 nM concentrations.
GroupCompoundDose (nM)Perfusion Pressure Change (%)
IControl--
IISulfonamide A0.001-10%
IIISulfonamide B0.001-15%
IV4-fluoro-N-{...}0.001TBD

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its efficacy and safety profile. Theoretical models using software like ADMETlab have been employed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters.

Predicted Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityTBD
Plasma Half-LifeTBD
Volume of DistributionTBD

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Comparisons

The following table highlights critical differences between the target compound and structurally related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
4-fluoro-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide Dihydropyridazinone 4-fluorophenyl, sulfonamide, propyl linker ~437.4 (calculated) Sulfonamide, fluorophenyl, ketone
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) Pyrazolo-pyrimidine Chromen-4-one, fluorophenyl, methylbenzenesulfonamide 589.1 (observed) Sulfonamide, chromenone, pyrazolo-pyrimidine
Celecoxib Pyrazole Trifluoromethyl, sulfonamide 381.4 Sulfonamide, trifluoromethyl, pyrazole

Analysis of Structural and Functional Divergence

Core Heterocyclic Rings: The dihydropyridazinone core in the target compound offers a partially saturated six-membered ring with a ketone group, enabling hydrogen-bond acceptor properties. In contrast, pyrazolo-pyrimidine (Example 53, ) and pyrazole (Celecoxib) cores provide fused or simpler heterocyclic systems, influencing binding affinity and solubility .

Example 53 employs a chromenone system, which adds planar aromaticity and π-stacking capacity but increases molecular weight and complexity . Fluorine substitution: Both compounds feature fluorinated aryl groups, enhancing lipophilicity and resistance to oxidative metabolism. However, Example 53 includes a 5-fluoro-chromenone, which may alter electronic distribution compared to the target’s 4-fluorophenyl group.

Sulfonamide Positioning :

  • The target compound’s sulfonamide is directly attached to the benzene ring, similar to Celecoxib. Example 53 positions the sulfonamide on a pyrazolo-pyrimidine scaffold, which may affect steric interactions with target proteins .

Research Findings and Implications

Computational and Crystallographic Insights

  • Tools like Mercury CSD (for crystal packing analysis) and SHELX (for structure refinement) are critical for elucidating the conformational preferences of such fluorinated sulfonamides . For instance, the dihydropyridazinone’s ketone may form hydrogen bonds with water or protein residues, as observed in similar structures .

Méthodes De Préparation

Synthesis of the Pyridazinone Core

The pyridazinone ring is synthesized via cyclocondensation of 4-hydrazineylbenzenesulfonamide with a γ-keto acid derivative bearing the 4-fluorophenyl group. Maleic anhydride derivatives or substituted 1,4-diketones are common precursors.

Procedure :

  • Reactants : 4-Hydrazineylbenzenesulfonamide (1.0 eq), 3-(4-fluorophenyl)-2,5-dioxopentanoic acid (1.2 eq).

  • Conditions : Reflux in acetic acid (20 mL) for 72 hours.

  • Workup : Precipitation in ice-water, filtration, and purification via column chromatography (ethyl acetate/hexane, 3:7).

Outcome :

  • Yield : 78% (white crystalline solid).

  • Characterization : 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 6.75 (s, 1H, pyridazinone-H).

Alkylation to Introduce the Propylamine Side Chain

The pyridazinone nitrogen is alkylated using 3-bromopropylamine hydrobromide under basic conditions.

Procedure :

  • Reactants : Pyridazinone intermediate (1.0 eq), 3-bromopropylamine hydrobromide (1.5 eq), K2_2CO3_3 (2.0 eq).

  • Conditions : DMF, 5°C for 3 hours, then room temperature for 12 hours.

  • Workup : Extraction with dichloromethane, drying (Na2_2SO4_4), and solvent evaporation.

Outcome :

  • Yield : 65% (pale-yellow oil).

  • Characterization : FT-IR (neat): 3330 cm1^{-1} (N–H stretch), 1660 cm1^{-1} (C=O).

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The primary amine undergoes sulfonylation to install the 4-fluorobenzenesulfonamide group.

Procedure :

  • Reactants : Propylamine intermediate (1.0 eq), 4-fluorobenzenesulfonyl chloride (1.2 eq), Et3_3N (2.0 eq).

  • Conditions : Dichloromethane, 0°C to room temperature, 4 hours.

  • Workup : Washing with HCl (1M), brine, and crystallization from ethanol.

Outcome :

  • Yield : 82% (white crystals).

  • Characterization : 1H^1H NMR (400 MHz, CDCl3_3): δ 8.02 (d, 2H, J = 8.4 Hz, SO2_2ArH), 7.45–7.39 (m, 4H, ArH), 3.65 (t, 2H, J = 6.8 Hz, NCH2_2).

Optimization and Mechanistic Insights

Alkylation Regioselectivity

The use of DMF as a polar aprotic solvent enhances the nucleophilicity of the pyridazinone nitrogen, favoring mono-alkylation. Competing O-alkylation is suppressed by maintaining low temperatures during the initial reaction phase.

Sulfonylation Efficiency

Excess triethylamine ensures complete deprotonation of the amine, facilitating efficient nucleophilic attack on the sulfonyl chloride. Side reactions (e.g., disulfonylation) are mitigated by controlled stoichiometry.

Analytical Characterization and Data

ParameterValueMethod
Molecular FormulaC20_{20}H19_{19}F2_2N4_4O4_4SHRMS (ESI+)
Molecular Weight430.5 g/molCalculated
Melting Point232–235°CDifferential Scanning Calorimetry
Purity>98%HPLC (C18, 90:10 MeOH/H2_2O)

Spectroscopic Data :

  • FT-IR : 1399 cm1^{-1} (S=O asymmetric stretch), 1150 cm1^{-1} (S=O symmetric stretch).

  • 13C^{13}C NMR : 167.8 ppm (C=O), 144.2 ppm (SO2_2).

Comparative Analysis of Alternative Routes

Hydrazine-Based Cyclization vs. Diels-Alder Approaches

While hydrazine cyclization offers higher yields (>70%), Diels-Alder routes using furan derivatives suffer from regiochemical complexity (yields <50%).

Direct Sulfonation vs. Stepwise Functionalization

Direct sulfonation of pre-functionalized pyridazinones leads to lower selectivity, whereas stepwise alkylation-sulfonylation ensures precise control (purity >95% vs. 80%) .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including coupling the pyridazinone core with fluorophenyl groups and sulfonamide functionalization. Critical steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
  • Temperature control : Maintain 0–5°C during sulfonamide formation to prevent decomposition . Optimization requires iterative adjustments to catalyst loading (e.g., palladium for cross-coupling) and reaction time, monitored via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of fluorophenyl and sulfonamide groups.
  • HPLC : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays).
  • Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities .

Q. What in vitro models are recommended for initial evaluation of biological activity?

  • Cancer cell lines : Use MTT assays on HepG2 (liver) or MCF-7 (breast) cells to assess cytotoxicity.
  • Enzyme inhibition : Test against COX-2 or carbonic anhydrase isoforms via fluorometric assays .

Advanced Research Questions

Q. How does structural modification of the sulfonamide group influence binding affinity?

Substituents on the sulfonamide moiety alter steric and electronic interactions with target proteins. For example:

ModificationImpactReference Compound
Trifluoromethyl (-CF₃)Enhances lipophilicity and target residence time4-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Methoxy (-OCH₃)Improves solubility but reduces membrane permeabilityN-(4-Methoxyphenyl)benzenesulfonamide
Computational docking (e.g., AutoDock Vina) predicts binding modes, while SPR assays quantify affinity changes .

Q. How can computational methods predict interactions with biological targets?

  • Molecular dynamics (MD) simulations : Model conformational changes in enzyme active sites (e.g., COX-2) upon ligand binding.
  • QSAR models : Correlate electronic descriptors (HOMO/LUMO energies) with IC₅₀ values from kinase inhibition assays .
  • Free energy perturbation (FEP) : Quantifies ΔΔG for fluorophenyl substitutions to prioritize synthetic targets .

Q. How to resolve discrepancies in biological activity across cell lines?

Contradictions often arise from variability in:

  • Cell membrane permeability : Adjust assay conditions (e.g., use transporters like P-gp inhibitors).
  • Metabolic stability : Conduct LC-MS/MS to monitor intracellular metabolite levels.
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Methodological Considerations

Q. What strategies improve yield in the final coupling step?

  • Catalyst screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 100°C .
  • Workup protocols : Use aqueous NaHCO₃ to neutralize acidic byproducts .

Q. How to design SAR studies for pyridazinone derivatives?

  • Core substitutions : Replace fluorine with chlorine or methyl groups to assess steric effects.
  • Linker optimization : Vary propyl chain length (C3 to C5) to balance flexibility and rigidity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.